

# Application Notes and Protocols for Synthesizing FGF19-Derived Peptide Probes

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## Compound of Interest

Compound Name: FG8119

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This document provides detailed application notes and protocols for the synthesis and characterization of peptide probes derived from Fibroblast Growth Factor 19 (FGF19). These probes are valuable tools for studying the FGF19/FGFR4 signaling axis, which is implicated in various metabolic processes and diseases, including cancer.

## Introduction

Fibroblast Growth Factor 19 (FGF19) is a hormone-like protein that plays a crucial role in regulating bile acid, glucose, and lipid metabolism.[1] It exerts its effects primarily through the activation of Fibroblast Growth Factor Receptor 4 (FGFR4) in conjunction with the co-receptor  $\beta$ -Klotho (KLB).[2] The FGF19-FGFR4 signaling pathway is a key area of research due to its involvement in both normal physiology and the progression of diseases such as hepatocellular carcinoma (HCC).[2] Peptide probes derived from FGF19, particularly from its C-terminal region responsible for KLB binding, serve as essential tools for investigating this pathway, acting as antagonists or as targeted imaging agents.[3]

This guide offers detailed protocols for the chemical synthesis of FGF19-derived peptides, their subsequent labeling with fluorescent dyes or biotin for detection and functional assays, and methods for their characterization.

## Data Presentation

The following tables summarize key quantitative data for FGF19 and its derived peptide probes, providing a basis for experimental design and comparison.

Table 1: Binding Affinity of FGF19 and Derived Peptides to FGFR Complexes

Ligand	Receptor Complex	Assay Method	Binding Affinity (Kd)	Reference
FGF19	FGFR1c/KLB	Radio-iodination	303 pM	<a href="#">[4]</a> <a href="#">[5]</a>
FGF19	FGFR4/KLB	Radio-iodination	778 pM	<a href="#">[4]</a> <a href="#">[5]</a>
FGF19,A194	FGFR1c/KLB	AlphaScreen	More potent than FGF19	<a href="#">[3]</a> <a href="#">[6]</a>
FGF19,A194	FGFR4/KLB	AlphaScreen	Indistinguishable from FGF19	<a href="#">[3]</a> <a href="#">[6]</a>

Table 2: In Vivo Imaging Performance of a FAP-Targeted NIR Probe (Example)

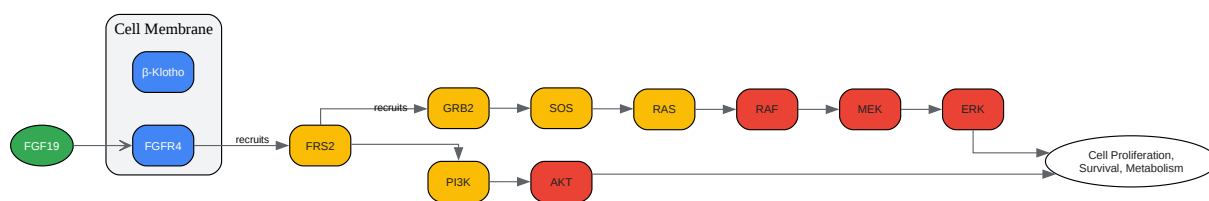
Organ	Tumor-to-Background Ratio (TBR)
Heart	8:1
Lung	8:1
Liver	5:1
Spleen	7:1
Stomach	11:1
Intestine	6:1
Kidney	2:1
Muscle	26:1

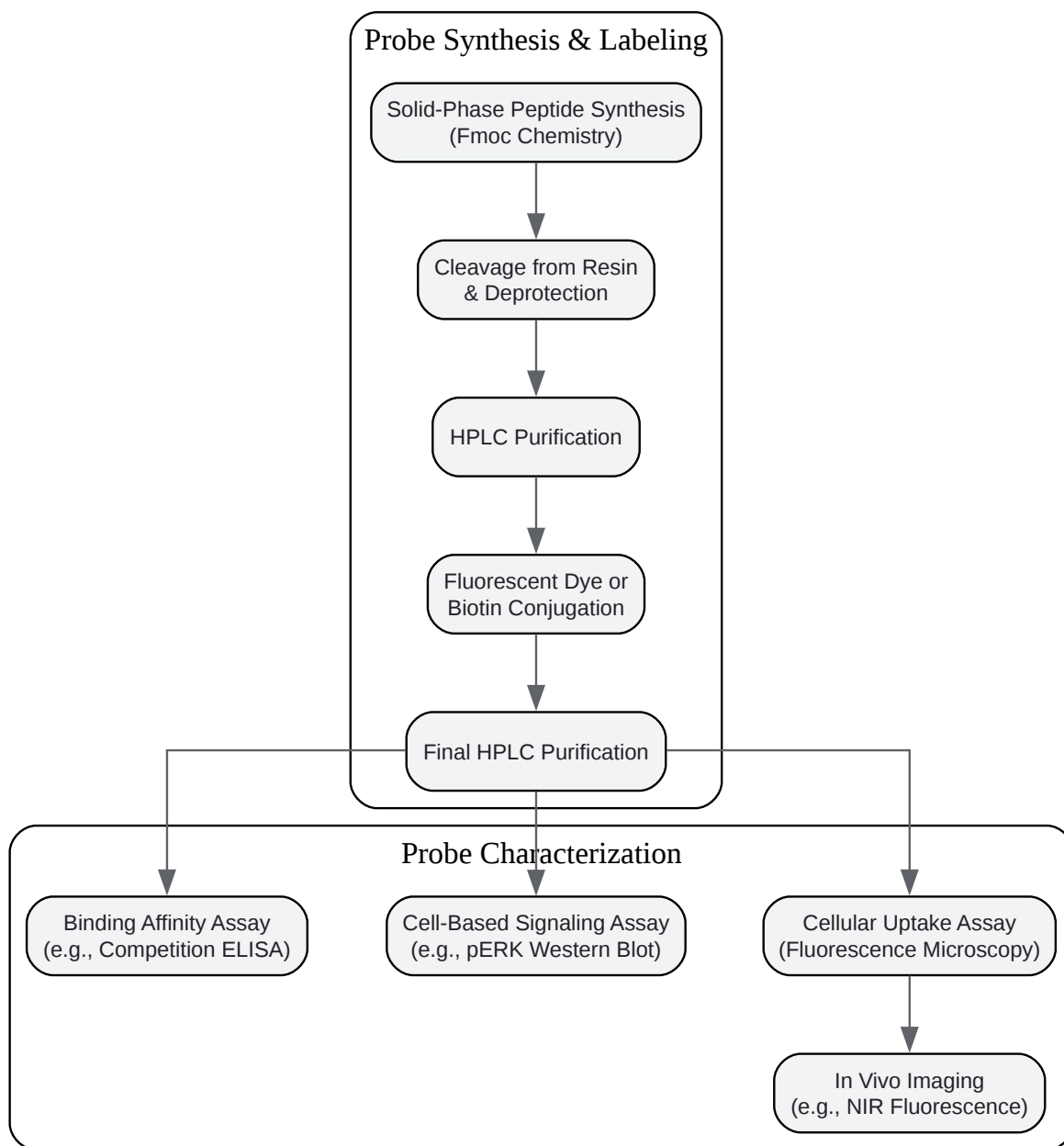
Note: This data is for a fibroblast activation protein (FAP)-targeted probe and is provided as an illustrative example of how to present in vivo imaging data. Specific TBRs for FGF19-derived probes will vary depending on the probe, tumor model, and imaging modality.

## Signaling Pathway and Experimental Workflow

### FGF19-FGFR4 Signaling Pathway

FGF19 binding to the FGFR4/ $\beta$ -Klotho complex on the cell surface initiates a signaling cascade. This leads to the autophosphorylation of the receptor and the recruitment of adaptor proteins, ultimately activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are involved in cell proliferation, survival, and metabolism.





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